4-(Morpholine-4-carboxamido)phenylboronic acid
Overview
Description
4-(Morpholine-4-carboxamido)phenylboronic Acid is a useful research chemical for the preparation of biologically and pharmacologically active molecules . It is also known as 4-(Morpholine)carboxamidophenylboronic acid .
Molecular Structure Analysis
The empirical formula for this compound is C11H14BNO4 . The molecular weight is 235.04 . The structure includes a phenylboronic acid group attached to a morpholine ring via a carboxamide linkage .Physical And Chemical Properties Analysis
The compound has a density of 1.3±0.1 g/cm3, a boiling point of 481.6±55.0 °C at 760 mmHg, and a flash point of 245.1±31.5 °C . It also has a molar refractivity of 60.1±0.4 cm3 .Scientific Research Applications
Biomedical Applications of Phenylboronic Acids
Phenylboronic acids, including derivatives like 4-(Morpholine-4-carboxamido)phenylboronic acid, are known for their biomedical applications due to their unique binding capabilities with diols and sugars. These compounds have been explored for their potential in drug delivery systems, particularly in the development of pH- and sugar-sensitive delivery mechanisms. Such delivery systems could offer targeted therapeutic strategies, enhancing the efficacy of treatment while minimizing side effects. For instance, phenylboronic acid-modified electrodes have been studied for glucose sensing, which could be integrated into advanced diabetic care by providing real-time monitoring and insulin release in response to glucose levels (Anzai, 2016).
Chemical and Pharmacological Interest in Morpholine Derivatives
Morpholine derivatives, such as those containing the morpholine moiety as in 4-(Morpholine-4-carboxamido)phenylboronic acid, have a broad spectrum of pharmacological activities. The incorporation of morpholine rings into organic compounds has been associated with diverse biological effects, ranging from neuroprotective to antidepressant properties. These derivatives are designed for their potent pharmacophoric activities, revealing the potential for developing new therapeutic agents with enhanced efficacy and specificity (Asif & Imran, 2019).
Advanced Oxidation Processes and Environmental Applications
Research on advanced oxidation processes (AOPs) highlights the relevance of phenylboronic acid derivatives in environmental science, particularly in the degradation of recalcitrant compounds. These processes are crucial for addressing water scarcity and environmental contamination issues. Although the direct application of 4-(Morpholine-4-carboxamido)phenylboronic acid in AOPs was not detailed, the study on similar compounds provides a foundation for exploring its potential in environmental remediation efforts (Qutob et al., 2022).
Safety And Hazards
Future Directions
properties
IUPAC Name |
[4-(morpholine-4-carbonylamino)phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BN2O4/c15-11(14-5-7-18-8-6-14)13-10-3-1-9(2-4-10)12(16)17/h1-4,16-17H,5-8H2,(H,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQOUZXXGAUGNCI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)NC(=O)N2CCOCC2)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Morpholine-4-carboxamido)phenylboronic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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